molecular formula C8H6F3NO5S B6144033 2,2,2-trifluoroethyl 4-nitrobenzene-1-sulfonate CAS No. 141516-55-4

2,2,2-trifluoroethyl 4-nitrobenzene-1-sulfonate

Cat. No.: B6144033
CAS No.: 141516-55-4
M. Wt: 285.20 g/mol
InChI Key: NWMYQQUAXHWACZ-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl 4-nitrobenzene-1-sulfonate: is an organic compound with the molecular formula C8H6F3NO5S and a molecular weight of 285.2 g/mol . It is characterized by the presence of a trifluoroethyl group, a nitro group, and a sulfonate ester group attached to a benzene ring. This compound is typically found in a powder form and has a melting point of 80-81°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trifluoroethyl 4-nitrobenzene-1-sulfonate can be achieved through the reaction of 4-nitrobenzenesulfonyl chloride with 2,2,2-trifluoroethanol in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Nucleophilic Substitution: The sulfonate group in 2,2,2-trifluoroethyl 4-nitrobenzene-1-sulfonate can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted products.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

    Oxidation: The trifluoroethyl group can be oxidized to a carboxylic acid group under strong oxidative conditions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 2,2,2-Trifluoroethyl 4-nitrobenzene-1-sulfonate is used as an intermediate in the synthesis of various organic compounds. Its unique functional groups make it a valuable reagent in organic synthesis .

Biology and Medicine: In biological research, this compound can be used to modify biomolecules, such as proteins and nucleic acids, through sulfonation reactions. It is also used in the development of pharmaceuticals and agrochemicals .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and materials with specific properties .

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl 4-nitrobenzene-1-sulfonate involves its ability to act as an electrophile in various chemical reactions. The sulfonate group is a good leaving group, making the compound highly reactive towards nucleophiles. The nitro group can participate in electron-withdrawing interactions, influencing the reactivity of the benzene ring .

Comparison with Similar Compounds

  • 2,2,2-Trifluoroethyl trifluoromethanesulfonate
  • 2,2,2-Trifluoroethyl benzenesulfonate
  • 2,2,2-Trifluoroethyl methanesulfonate

Uniqueness: Compared to similar compounds, 2,2,2-trifluoroethyl 4-nitrobenzene-1-sulfonate is unique due to the presence of both a nitro group and a trifluoroethyl group. This combination of functional groups imparts distinct reactivity and properties, making it a versatile reagent in various chemical transformations .

Properties

IUPAC Name

2,2,2-trifluoroethyl 4-nitrobenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO5S/c9-8(10,11)5-17-18(15,16)7-3-1-6(2-4-7)12(13)14/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWMYQQUAXHWACZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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